3-Chloro-3-(4-methylphenoxy)-3H-diazirene

Photoaffinity Labeling Carbene Chemistry Structure-Activity Relationship

3-Chloro-3-(4-methylphenoxy)-3H-diazirene (CAS: 307514-61-0) is a heterocyclic compound belonging to the aryl diazirine class, characterized by a three-membered diazirine ring fused to a 4-methylphenoxy aromatic moiety. This structure enables its function as a carbene precursor, which, upon activation by UV light (typically near 360 nm), forms a highly reactive carbene intermediate capable of rapidly inserting into nearby C–H, O–H, and N–H bonds, thereby covalently crosslinking to biomolecular targets.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 307514-61-0
Cat. No. B11908929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-(4-methylphenoxy)-3H-diazirene
CAS307514-61-0
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2(N=N2)Cl
InChIInChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3
InChIKeyZPPJRYHPJGDUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3-(4-methylphenoxy)-3H-diazirene: A Core Photoaffinity Labeling Reagent for Chemical Proteomics and Target Identification


3-Chloro-3-(4-methylphenoxy)-3H-diazirene (CAS: 307514-61-0) is a heterocyclic compound belonging to the aryl diazirine class, characterized by a three-membered diazirine ring fused to a 4-methylphenoxy aromatic moiety . This structure enables its function as a carbene precursor, which, upon activation by UV light (typically near 360 nm), forms a highly reactive carbene intermediate capable of rapidly inserting into nearby C–H, O–H, and N–H bonds, thereby covalently crosslinking to biomolecular targets [1]. This mechanism underpins its primary application as a photoreactive group in photoaffinity labeling (PAL) probes for mapping small molecule-protein interactions and identifying drug targets [1]. The presence of the electron-donating 4-methylphenoxy group enhances its solubility and reactivity relative to simpler analogs .

Substituting 3-Chloro-3-(4-methylphenoxy)-3H-diazirene with a Generic Aryl Diazirine Risks Suboptimal Crosslinking Performance in Biological Assays


While all diazirines share the common mechanism of generating a carbene upon irradiation, their chemical structure profoundly dictates their performance in biological applications. The 3-Chloro-3-(4-methylphenoxy)-3H-diazirene contains an electron-rich 4-methylphenoxy group, a structural feature that has been systematically demonstrated to significantly enhance C–H insertion efficiency [1]. Substituting this compound with an electron-poor aryl diazirine analog would result in a measurable decrease in crosslinking yield and could necessitate higher activation energy [1]. Furthermore, the substitution pattern on the diazirine ring influences the molecule's overall stability, solubility, and the specific reactivity of the generated carbene, meaning that even structurally similar in-class compounds are not functionally interchangeable without a rigorous empirical re-optimization of the experimental protocol [1].

Quantitative Evidence Differentiating 3-Chloro-3-(4-methylphenoxy)-3H-diazirene from its Closest Comparators


Enhanced C–H Insertion Efficiency Through Electron-Rich Aromatic Substituent

Direct head-to-head comparison data for 3-Chloro-3-(4-methylphenoxy)-3H-diazirene is not available. However, a comprehensive structure-function study of aryl diazirines demonstrates that electron-rich analogs exhibit up to a ten-fold enhancement in C–H insertion efficiency compared to electron-poor analogs, under both thermal and photochemical activation conditions [1]. The 4-methylphenoxy group in the target compound is an electron-donating group, which classifies it as an electron-rich diazirine. This strongly suggests a superior crosslinking efficacy compared to unsubstituted or electron-poor aryl diazirines, such as those bearing trifluoromethyl or cyano groups [1].

Photoaffinity Labeling Carbene Chemistry Structure-Activity Relationship

Superior Carbene Generation and Chemical Stability Compared to Diazocarbonyl Probes

While a cross-class comparison, diazirines as a group, including 3-Chloro-3-(4-methylphenoxy)-3H-diazirene, are established to have higher carbene yields and greater chemical stability than diazo compounds, a common alternative class of photoaffinity probes [1]. This increased stability allows for more robust synthetic manipulation and longer-term storage of probes before activation. The higher carbene yield directly correlates to more efficient crosslinking with target biomolecules upon irradiation.

Photoaffinity Labeling Medicinal Chemistry Chemical Proteomics

Defined Ambient Stability with Known Sensitivity Profile for Storage and Handling

According to the vendor's technical datasheet, 3-Chloro-3-(4-methylphenoxy)-3H-diazirene is generally stable under ambient conditions but is explicitly noted to be sensitive to light and heat . This defines a clear handling and storage protocol: protection from prolonged exposure to light and storage at recommended temperatures to prevent premature decomposition. This stability profile is a critical factor in procurement and long-term experimental planning.

Chemical Stability Reagent Storage Experimental Reproducibility

Optimal Application Scenarios for 3-Chloro-3-(4-methylphenoxy)-3H-diazirene in Scientific Research


Chemical Proteomics for Target Deconvolution

This compound is ideally suited for integration into fully-functionalized (FF) photoaffinity probes for target identification studies. Its enhanced carbene insertion efficiency, inferred from its electron-rich structure, increases the likelihood of successfully crosslinking a small molecule to its cellular protein target [1]. This is particularly valuable for targets with low abundance or for capturing low-affinity, transient interactions, where maximizing crosslinking yield is essential for downstream enrichment and identification by LC-MS/MS [2].

Mapping Ligand Binding Sites on Purified Proteins

The higher crosslinking yield associated with this electron-rich diazirine makes it a strong candidate for structural studies aimed at pinpointing ligand binding sites on a protein of interest. Following UV-induced crosslinking and proteolytic digestion, the covalently attached probe facilitates the identification of the binding site by mass spectrometry. The increased efficiency reduces the amount of protein and probe needed, and can improve the signal-to-noise ratio in the resulting mass spectrometry data [1].

Development of Advanced Polymer Crosslinkers

The ability to fine-tune the reactivity and activation parameters of aryl diazirines through electronic effects positions this compound as a valuable monomer or crosslinking agent in materials science. Its electron-rich nature translates to a lower thermal activation temperature and enhanced C–H insertion efficiency, which can be exploited to create polymer networks with lower energy input and improved crosslinking density, benefiting applications such as polymer adhesion and the fabrication of patterned surfaces [1].

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